Ethanone, 1-[5-chloro-2-(3,4-dimethylphenoxy)phenyl]-
Overview
Description
Ethanone, 1-[5-chloro-2-(3,4-dimethylphenoxy)phenyl]- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a dimethylphenoxy group. Its molecular formula is C16H15ClO2, and it is known for its potential use in synthetic chemistry and pharmaceuticals.
Preparation Methods
The synthesis of Ethanone, 1-[5-chloro-2-(3,4-dimethylphenoxy)phenyl]- typically involves several steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.
Industrial production methods may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Ethanone, 1-[5-chloro-2-(3,4-dimethylphenoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often requires a base, such as sodium hydroxide (NaOH), to facilitate the substitution.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Ethanone, 1-[5-chloro-2-(3,4-dimethylphenoxy)phenyl]- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethanone, 1-[5-chloro-2-(3,4-dimethylphenoxy)phenyl]- involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the compound’s structural modifications.
Comparison with Similar Compounds
Ethanone, 1-[5-chloro-2-(3,4-dimethylphenoxy)phenyl]- can be compared with other similar compounds, such as:
Ethanone, 1-(5-chloro-2-hydroxyphenyl)-: This compound has a hydroxyl group instead of a dimethylphenoxy group, which may alter its reactivity and applications.
Ethanone, 1-(3-chloro-4-methoxyphenyl)-:
The uniqueness of Ethanone, 1-[5-chloro-2-(3,4-dimethylphenoxy)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-chloro-2-(3,4-dimethylphenoxy)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-10-4-6-14(8-11(10)2)19-16-7-5-13(17)9-15(16)12(3)18/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGSVIBWPQHXCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)Cl)C(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701230447 | |
Record name | 1-[5-Chloro-2-(3,4-dimethylphenoxy)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701230447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242015-32-2 | |
Record name | 1-[5-Chloro-2-(3,4-dimethylphenoxy)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242015-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[5-Chloro-2-(3,4-dimethylphenoxy)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701230447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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